CKD-712 hydrobromide
CAS No.: 626252-74-2
Cat. No.: VC17631154
Molecular Formula: C20H20BrNO2
Molecular Weight: 386.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 626252-74-2 |
---|---|
Molecular Formula | C20H20BrNO2 |
Molecular Weight | 386.3 g/mol |
IUPAC Name | (1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
Standard InChI | InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
Standard InChI Key | JXFRKNGQHAAJKY-FERBBOLQSA-N |
Isomeric SMILES | C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
CKD-712 hydrobromide is the hydrobromide salt form of CKD-712, a tetrahydroisoquinoline derivative. Its systematic IUPAC name is hydrobromide . The compound’s stereochemistry is defined by the -configuration at the chiral center, which is critical for its biological activity. The molecular weight is 386.3 g/mol, and its SMILES notation is .
Table 1: Key Chemical Properties of CKD-712 Hydrobromide
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 386.3 g/mol |
CAS Registry Number | 626252-74-2 |
IUPAC Name | hydrobromide |
Synonyms | YS-49, UNII-S2KL1B0KXS |
Structural and Conformational Insights
The compound’s structure comprises a tetrahydroisoquinoline core substituted with hydroxyl groups at positions 6 and 7, a naphthylmethyl group at position 1, and a bromide counterion. X-ray crystallography and computational modeling reveal that the naphthyl group enhances hydrophobic interactions with cellular targets, while the hydroxyl groups facilitate hydrogen bonding . The hydrobromide salt improves aqueous solubility, a property critical for in vivo bioavailability.
Pharmacological Activity and Mechanisms of Action
Modulation of TLR4/NF-κB Signaling
In HEK293 cells expressing Toll-like receptor 4 (TLR4), CKD-712 hydrobromide (10–100 μM) significantly inhibited lipopolysaccharide (LPS)-induced NF-κB activation, as measured by luciferase reporter assays . NF-κB suppression occurred without affecting upstream kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), or p38 . Paradoxically, pretreatment with CKD-712 enhanced LPS-triggered phosphorylation of ERK, JNK, and p38 by 15–30%, suggesting a bifurcated signaling mechanism .
Concentration-Dependent Effects on Akt
CKD-712 hydrobromide exhibits a biphasic effect on Akt activation. At lower concentrations (10–25 μM), it potentiates LPS-induced Akt phosphorylation by 40–50%, whereas higher concentrations (50–100 μM) inhibit Akt activity by 20–35% . This concentration-dependent duality implies that CKD-712 may modulate phosphoinositide 3-kinase (PI3K)/Akt pathways in a context-specific manner, potentially influencing cell survival and inflammatory responses.
Preclinical Research Findings
In Vitro Models of Inflammation
In TLR4-expressing HEK293 cells, CKD-712 hydrobromide (25 μM) reduced LPS-induced NF-κB luciferase activity by 70% compared to controls . Concurrently, phosphorylation of interferon regulatory factor 3 (IRF3)—a mediator of type I interferon responses—remained unaffected, indicating selectivity for the NF-κB axis .
Comparative Analysis with Standard Anti-Inflammatories
Therapeutic Implications and Future Directions
Anti-Inflammatory Applications
The compound’s NF-κB inhibitory activity aligns with strategies to treat acute inflammatory conditions. For example, in sepsis models, NF-κB blockade reduces cytokine storms, though CKD-712’s MAP kinase effects warrant caution.
Challenges in Clinical Translation
No clinical trials have been reported for CKD-712 hydrobromide. Key barriers include optimizing its concentration-dependent Akt modulation and assessing long-term safety. Structural analogs with decoupled MAP kinase/Akt effects may improve therapeutic windows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume